molecular formula C15H13Cl2NO2 B5817212 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide

Cat. No. B5817212
M. Wt: 310.2 g/mol
InChI Key: SONCDYWUPIVNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide is a synthetic compound that belongs to the benzamide family of compounds. It is commonly referred to as GW 501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). GW 501516 has been shown to have significant effects on lipid metabolism, glucose uptake, and muscle growth, making it an attractive compound for scientific research applications.

Mechanism of Action

GW 501516 exerts its effects through activation of the PPARδ receptor. PPARδ is a nuclear receptor that plays a key role in the regulation of lipid metabolism, glucose uptake, and muscle growth. Activation of PPARδ by GW 501516 leads to increased expression of genes involved in lipid metabolism and glucose uptake, as well as increased muscle growth.
Biochemical and Physiological Effects
GW 501516 has been shown to have significant effects on lipid metabolism, glucose uptake, and muscle growth. It has been shown to increase HDL cholesterol levels and decrease LDL cholesterol levels, as well as improve insulin sensitivity and glucose uptake. Additionally, GW 501516 has been shown to increase muscle growth and endurance, making it an attractive compound for athletes and bodybuilders.

Advantages and Limitations for Lab Experiments

GW 501516 has several advantages for use in laboratory experiments. It is a highly selective agonist of the PPARδ receptor, making it a useful tool for studying the effects of PPARδ activation. Additionally, it has been extensively studied and has a well-established safety profile. However, there are also limitations to the use of GW 501516 in laboratory experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds on the PPARδ receptor. Additionally, the long-term effects of GW 501516 use are not well understood.

Future Directions

There are several potential future directions for research on GW 501516. One area of interest is the potential use of GW 501516 in the treatment of obesity and diabetes. Additionally, there is interest in studying the effects of GW 501516 on cardiovascular disease, as well as its potential use in the treatment of muscle wasting diseases. Finally, there is interest in developing new compounds that are more selective agonists of the PPARδ receptor than GW 501516, in order to minimize potential side effects.

Synthesis Methods

The synthesis of GW 501516 involves several steps, including the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 5-chloro-2-methoxyaniline to form the desired product, 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide.

Scientific Research Applications

GW 501516 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant effects on lipid metabolism, glucose uptake, and muscle growth, making it an attractive compound for research in the fields of obesity, diabetes, and muscle wasting diseases. Additionally, GW 501516 has been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to have beneficial effects on lipid profiles and blood pressure.

properties

IUPAC Name

2-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-9-3-5-11(12(17)7-9)15(19)18-13-8-10(16)4-6-14(13)20-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONCDYWUPIVNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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